
12-Hydroxyheptadecatrienoic acid
Overview
Description
12S-HHTrE is a trienoic fatty acid that consists of (5Z,8E,10E)-heptadeca-5,8,10-trienoic acid bearing an additional 12S-hydroxy substituent. It is a conjugate acid of a 12(S)-HHTrE(1-).
12-Hydroxyheptadecatrienoic acid is a natural product found in Homo sapiens with data available.
Mechanism of Action
Target of Action
12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid that serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . BLT2 is expressed in various cells and tissues, including pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung .
Mode of Action
12-HHT interacts with its target, BLT2, to exert its biological effects. This interaction contributes to the maintenance of epithelial homeostasis . The 12-HHT/BLT2 axis suppresses CysLT1 signaling in vascular endothelial cells and smooth muscle cells .
Biochemical Pathways
12-HHT is synthesized from arachidonic acid via the cyclooxygenase pathway . It is metabolized into 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and then into 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1) without losing the agonistic activity .
Pharmacokinetics
It is known that 12-hht is metabolized into 12-kht by 15-pgdh, and then into 10,11dh-12-kht by ptgr1 . The 15-PGDH inhibitor SW033291 completely suppresses the production of 12-KHT and 10,11dh-12-KHT, resulting in a 9-fold accumulation of 12-HHT .
Result of Action
The 12-HHT/BLT2 axis contributes to the maintenance of epithelial homeostasis . In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .
Action Environment
The action of 12-HHT can be influenced by environmental factors. For example, eye drops containing a non-steroidal anti-inflammatory drug (NSAID) inhibit the production of 12-HHT, resulting in delayed corneal wound healing . Furthermore, BLT2-deficient mice are more susceptible to lung damage by pneumolysin .
Biochemical Analysis
Biochemical Properties
12-Hydroxyheptadecatrienoic acid is synthesized from arachidonic acid via the cyclooxygenase pathway . It serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . It interacts with key enzymes in the degradation of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1) .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous ligand of BLT2, originally identified as a low-affinity GPCR for leukotriene B4 (LTB4) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . For example, the 15-PGDH inhibitor SW033291 completely suppressed the production of 12-KHT and 10,11dh-12-KHT in MEG01s cells, resulting in a 9-fold accumulation of 12-HHT .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation .
Metabolic Pathways
This compound is involved in the metabolic pathways of arachidonic acid . It is metabolized into 12-KHT by 15-PGDH, and then 10,11dh-12-KHT by PTGR1 .
Biological Activity
12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid derived from arachidonic acid through the cyclooxygenase pathway. Initially considered a biologically inactive byproduct, recent studies have revealed its significant roles in various physiological processes, particularly in inflammation, wound healing, and cell signaling. This article explores the biological activities of 12-HHT, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.
12-HHT is characterized by its structure as a hydroxy fatty acid with the following molecular formula:
- Formula : C17H30O3
- Molecular Weight : 286.43 g/mol
Metabolism and Pathways
12-HHT is synthesized from arachidonic acid and can be further metabolized into various derivatives, including 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT. Key enzymes involved in this metabolism include:
- 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
- Prostaglandin Reductase 1 (PTGR1)
These enzymes play critical roles in the degradation of prostaglandins and the production of biologically active metabolites .
Wound Healing
Research indicates that 12-HHT promotes corneal wound healing through its action as an agonist for the leukotriene B4 receptor 2 (BLT2). In studies involving murine models, it was found that:
- BLT2 mRNA expression is significantly higher in corneal tissues.
- Corneal epithelial wound healing was delayed in BLT2 knockout mice compared to wild-type mice, suggesting that the 12-HHT/BLT2 axis is crucial for epithelial repair processes .
Inflammatory Response
12-HHT has been implicated in modulating inflammatory responses. It influences the migration and activation of immune cells such as neutrophils and monocytes:
- It enhances chemotaxis in neutrophils through its metabolite 12-oxo-heptadecatrienoic acid (12-oxo-HHT), which acts as a partial antagonist to thromboxane receptors, thereby inhibiting platelet aggregation and promoting anti-inflammatory pathways .
Cell Signaling
The signaling pathways activated by 12-HHT involve several key processes:
- Induction of Cytokines : Treatment with 12-HHT has been shown to upregulate pro-inflammatory cytokines such as TNF and IL-1β in keratinocytes, indicating its role in inflammatory signaling .
- Cell Migration : In vitro studies demonstrated that 12-HHT enhances keratinocyte migration independently of proliferation, highlighting its potential therapeutic applications in skin repair .
Case Studies and Research Findings
Scientific Research Applications
Inflammation and Immune Response
12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to interact with BLT2 receptors, which are involved in the regulation of immune cell functions.
- Monocyte and Neutrophil Activity : Research indicates that 12-HHT can influence monocyte and neutrophil responses during inflammation. It appears to inhibit thromboxane A2 (TXA2)-mediated platelet activation, thereby reducing thrombosis and possibly vasospasm associated with inflammatory conditions .
- Cytokine Production : In human keratinocytes, 12-HHT suppresses the synthesis of interleukin-6 (IL-6), a pro-inflammatory cytokine linked to skin inflammation, particularly in response to ultraviolet B (UVB) radiation . This suggests that 12-HHT may serve as a therapeutic agent in managing skin inflammatory conditions.
Wound Healing
The 12-HHT/BLT2 axis has been implicated in promoting wound healing processes:
- Epidermal Wound Closure : Studies have demonstrated that 12-HHT accelerates keratinocyte migration and wound closure through BLT2 receptor activation. In vitro assays using primary keratinocytes showed enhanced migration rates when treated with 12-HHT .
- Corneal Wound Healing : In murine models, the presence of 12-HHT was associated with improved corneal wound healing. BLT2 knockout mice exhibited delayed healing compared to wild-type mice, emphasizing the importance of this axis in ocular repair processes .
Cancer Research
Emerging evidence suggests that 12-HHT may influence cancer progression:
- Tumor Metastasis : The interaction between 12-HHT and BLT2 has been linked to the metastatic behavior of various cancers, including breast, prostate, and pancreatic cancers. The expression of BLT2 is associated with enhanced survival and growth of tumor cells .
- Therapeutic Targets : Given its role in cancer biology, targeting the 12-HHT/BLT2 pathway could provide new avenues for therapeutic interventions aimed at inhibiting tumor metastasis.
Potential Therapeutic Applications
The unique properties of 12-HHT suggest several potential therapeutic applications:
- Anti-inflammatory Treatments : Due to its ability to modulate inflammatory responses, 12-HHT could be developed into anti-inflammatory agents for conditions such as asthma or other allergic diseases where BLT2 is implicated .
- Wound Healing Therapies : Synthetic agonists of BLT2 that mimic the action of 12-HHT could be utilized to enhance wound healing in patients with chronic wounds or diabetic ulcers .
Data Summary Table
Case Studies
- Skin Wound Healing : A study demonstrated that administration of 12-HHT significantly accelerated re-epithelialization in a mouse model compared to controls. The mechanism involved increased TNFα and metalloproteinase production through BLT2 activation .
- Corneal Repair : Another investigation showed that topical application of 12-HHT improved corneal epithelial wound healing by promoting cellular migration and proliferation mediated by BLT2 signaling pathways .
Properties
IUPAC Name |
(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJHGXXZWHSBG-WBGSEQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12S-HHT | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54397-84-1 | |
Record name | 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54397-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12S-HHT | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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